Inducer of neuronal differentiation in mesenchymal stem cells (MSCs) with specific phenotype change. Increases expression of neuronal markers β-III tubulin and NSE without cytotoxicity.
TCS 2210
CAS No.: 1201916-31-5
Cat. No.: VC0004765
Molecular Formula: C18H17N3O3
Molecular Weight: 323.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1201916-31-5 |
|---|---|
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 323.35 |
Introduction
Chemical Properties and Structure
TCS 2210, chemically identified as 1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide, belongs to the quinoxaline class of compounds. It possesses a distinctive molecular structure that contributes to its biological activity profiles. The chemical and physical properties of TCS 2210 are comprehensively summarized in Table 1.
Table 1: Chemical and Physical Properties of TCS 2210
| Property | Description |
|---|---|
| Chemical Name | 1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide |
| CAS Number | 1201916-31-5 |
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 323.35 g/mol |
| Physical Form | Powder |
| Solubility | Soluble to 50 mM in DMSO |
| Storage Condition | -20°C |
| PubChem ID | 44607172 |
| InChI Key | ZOFZKGFBKISZRI-UHFFFAOYSA-N |
The structural characteristics of TCS 2210 include a quinoxaline core with a phenylpropyl group at position 3 and a hydroxamic acid moiety at position 6. This specific arrangement of functional groups contributes to its biological functionality and target specificity .
Biological Activity in Stem Cell Research
TCS 2210 was initially discovered and characterized as an inducer of neuronal differentiation in mesenchymal stem cells (MSCs). This represents its most well-documented biological activity and has been the focus of multiple research studies.
Neuronal Differentiation Induction
The primary biological activity of TCS 2210 centers on its ability to induce specific phenotypic changes in MSCs, directing them toward neuronal lineages. When MSCs are treated with TCS 2210, they undergo morphological and functional changes consistent with neuronal differentiation . This differentiation process is characterized by increased expression of key neuronal markers:
-
β-III tubulin: A protein essential for the formation of neuronal structures
-
NSE (Neuron-Specific Enolase): An enzyme highly expressed in mature neurons
A significant advantage of TCS 2210 in research applications is that it induces these neuronal differentiation processes without exhibiting cytotoxicity . This property makes it particularly valuable for studies focusing on neurogenesis and neural development.
Role in Cancer Research
More recent research has identified additional biological activities of TCS 2210 that expand its potential applications beyond stem cell differentiation.
IRAK1 Inhibition in Epithelial Ovarian Cancer
Recent studies have identified TCS 2210 as a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This kinase plays crucial roles in inflammatory signaling pathways and has been implicated in various cancers, including epithelial ovarian cancer (EOC) .
Research has demonstrated that TCS 2210 can significantly inhibit EOC growth both in laboratory cell cultures (in vitro) and in animal models (in vivo). Its effectiveness has been observed both as a standalone treatment and in combination with cisplatin, a standard chemotherapeutic agent . This synergistic effect with cisplatin suggests potential applications in overcoming chemoresistance in cancer treatment.
The mechanistic basis for TCS 2210's anti-cancer effects appears to be linked to its ability to disrupt IRAK1 signaling, which is activated by low molecular weight hyaluronic acid (LMW HA) in the tumor microenvironment. By inhibiting IRAK1, TCS 2210 suppresses downstream signaling pathways involving p38 MAPK and STAT3, which are associated with cancer stemness and progression .
| Supplier | Catalog Number | Package Size | Price (USD) | Purity | Status |
|---|---|---|---|---|---|
| Cayman Chemical | 16142 | 500 μg | $37 | ≥95% | Available as of 2024/03/01 |
| Cayman Chemical | 16142 | 1 mg | $81 | ≥95% | Available as of 2024/03/01 |
| Cayman Chemical | 16142 | 5 mg | $141 | ≥95% | Available as of 2024/03/01 |
| Tocris | 3877 | 10 mg | $216 | - | Discontinued |
| Tocris | 3877 | 50 mg | $906 | - | Discontinued |
| Santa Cruz Biotechnology | sc-362805 | 10 mg | $210 | - | Available as of 2025/01/01 |
| Santa Cruz Biotechnology | sc-362805C | 50 mg | $880 | - | Available as of 2025/01/01 |
| Santa Cruz Biotechnology | sc-362805B | 1 g | $13,500 | - | Available as of 2025/01/01 |
Researchers should note that R&D Systems and Tocris Bioscience have withdrawn TCS 2210 from sale for commercial reasons , though it remains available from other suppliers.
Research Applications
The unique properties of TCS 2210 have led to its application in various research contexts, focusing primarily on two main areas:
Stem Cell and Neuroscience Research
As an efficient inducer of neuronal differentiation, TCS 2210 serves as a valuable tool for investigating:
-
Mechanisms underlying neuronal differentiation
-
Developmental pathways in neural lineage specification
-
Potential regenerative approaches for neurological disorders
-
MSC-based therapeutic strategies
TCS 2210 has been included in specialized compound libraries, such as the Tocriscreen Stem Cell Library, facilitating broader screening efforts in stem cell research .
Cancer Research and Drug Development
The identification of TCS 2210 as an IRAK1 inhibitor has expanded its applications in cancer research:
-
Studies on inflammatory signaling in cancer progression
-
Development of targeted therapies for IRAK1-dependent cancers
-
Strategies to overcome chemoresistance in epithelial ovarian cancer
-
Combination therapy approaches utilizing standard chemotherapeutics
Research History and Key Publications
The discovery and characterization of TCS 2210 were first reported by Kim et al. in the Journal of Medicinal Chemistry in 2009 . This seminal publication established TCS 2210 as an efficient small molecule for inducing neuronal differentiation in mesenchymal stem cells. Since then, additional research has expanded our understanding of TCS 2210's biological activities and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume